

# An In-depth Technical Guide to KF-14124 (CAS 134186-26-8)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**KF-14124** (CAS number 134186-26-8) is a novel, orally active organic nitrate developed for the potential treatment of angina pectoris. As a long-acting vasodilator with a high degree of selectivity for venous dilation, it represents a targeted approach to reducing myocardial workload and alleviating ischemic symptoms. This technical guide synthesizes the available information on **KF-14124**, focusing on its chemical properties, mechanism of action, and the general experimental context for its class of compounds. While specific quantitative data and detailed experimental protocols for **KF-14124** are not publicly available, this document provides a comprehensive overview based on the established pharmacology of organic nitrates.

#### **Chemical and Physical Properties**

**KF-14124** is chemically identified as (3S,3aS,6S,6aR)-6-(4-(3-(phenylthio)propyl)piperazin-1-yl)hexahydrofuro[3,2-b]furan-3-yl nitrate. Its fundamental properties are summarized in the table below.



| Property          | Value                                                                                                    |
|-------------------|----------------------------------------------------------------------------------------------------------|
| CAS Number        | 134186-26-8                                                                                              |
| Molecular Formula | C19H27N3O5S                                                                                              |
| Molecular Weight  | 409.50 g/mol                                                                                             |
| IUPAC Name        | (3S,3aS,6S,6aR)-6-(4-(3-<br>(phenylthio)propyl)piperazin-1-<br>yl)hexahydrofuro[3,2-b]furan-3-yl nitrate |
| Appearance        | Solid powder                                                                                             |
| Solubility        | Soluble in DMSO                                                                                          |

## **Mechanism of Action and Signaling Pathway**

As an organic nitrate, the primary mechanism of action of **KF-14124** is predicated on the release of nitric oxide (NO) within vascular smooth muscle cells. This process initiates a signaling cascade that results in vasodilation.

The key steps in this pathway are:

- Nitric Oxide (NO) Release: Organic nitrates are metabolized to release NO.
- Guanylate Cyclase Activation: NO diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble quanylate cyclase (sGC), activating the enzyme.
- cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
- Protein Kinase G (PKG) Activation: Increased intracellular concentrations of cGMP activate protein kinase G (PKG).
- Vasodilation: PKG activation leads to a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.



**KF-14124** is reported to be a highly selective venous dilator. Dilation of venous capacitance vessels reduces venous return to the heart (preload), thereby decreasing ventricular wall stress and myocardial oxygen demand. This selective action is particularly beneficial in the management of angina pectoris.



Click to download full resolution via product page

**Caption:** General signaling cascade of organic nitrates leading to vasodilation.

#### **Preclinical Research and Therapeutic Potential**

Preclinical studies have indicated the potential of **KF-14124** in the treatment of angina pectoris. In vivo studies have demonstrated its anti-ischemic activity. For instance, in a rat model of lysine-vasopressin-induced angina pectoris, **KF-14124** showed potent anti-ischemic effects. Furthermore, in a canine model of propranolol-induced heart failure, intraduodenal



administration of **KF-14124** (0.3 mg/kg) was observed to decrease left ventricular end-diastolic pressure (LVEDP), a key indicator of cardiac preload. It has also been reported to exhibit a protective effect against reperfusion arrhythmia in rats. These findings underscore its potential as a long-acting, orally available anti-anginal agent.

## **Experimental Protocols**

Detailed experimental protocols for **KF-14124** are not publicly available. However, a general methodology for assessing the in vivo efficacy of a potential anti-anginal agent like **KF-14124** in a preclinical model is outlined below. This protocol is representative and would require optimization for the specific compound.

Representative In Vivo Protocol: Lysine-Vasopressin-Induced Angina Pectoris Model in Rats

- Animal Model: Male Wistar rats (250-300g) are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital).
- Instrumentation:
  - The trachea is cannulated to ensure a patent airway.
  - A carotid artery is cannulated for continuous monitoring of blood pressure.
  - A jugular vein is cannulated for drug administration.
  - Needle electrodes are inserted subcutaneously for electrocardiogram (ECG) recording.
- Experimental Groups:
  - Vehicle control group.
  - KF-14124 treatment groups (various doses).
  - Positive control group (e.g., nitroglycerin).
- Procedure:
  - A stabilization period of 30 minutes is allowed after instrumentation.







- The vehicle or **KF-14124** is administered intravenously or intraduodenally.
- After a predetermined time (e.g., 15 minutes), lysine-vasopressin (e.g., 1 IU/kg) is injected intravenously to induce myocardial ischemia, characterized by ST-segment depression in the ECG.
- Blood pressure and ECG are continuously monitored and recorded.
- Data Analysis: The extent of ST-segment depression is quantified and compared between the vehicle and treatment groups. A significant reduction in ST-segment depression in the KF-14124 group would indicate anti-ischemic activity.





Click to download full resolution via product page

Caption: A generalized workflow for evaluating an anti-anginal agent in a rat model.



#### **Quantitative Data Summary**

A comprehensive search of publicly available scientific literature and patent databases did not yield specific quantitative data for **KF-14124**, such as IC50, EC50, or pharmacokinetic parameters. This information is likely proprietary to the developing company, Kyowa Hakko Kogyo Co., Ltd.

#### Conclusion

**KF-14124** is a promising orally active, long-acting, and selective venous dilator with demonstrated anti-ischemic properties in preclinical models. Its mechanism of action is consistent with that of other organic nitrates, involving the nitric oxide-cGMP signaling pathway to induce vasodilation. While detailed quantitative data and specific experimental protocols are not publicly accessible, the available information suggests its potential as a valuable therapeutic agent for the management of angina pectoris. Further research and clinical development would be necessary to fully elucidate its efficacy and safety profile in humans.

• To cite this document: BenchChem. [An In-depth Technical Guide to KF-14124 (CAS 134186-26-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673619#kf-14124-cas-number-134186-26-8]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com